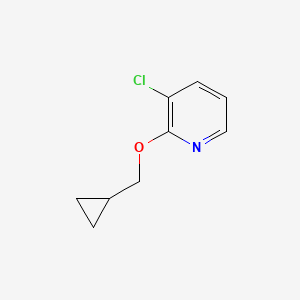

![molecular formula C6H7N5O B2751417 3-氨基-8-甲基-[1,2,4]噻唑并[4,3-C]嘧啶-5-醇 CAS No. 30150-46-0](/img/structure/B2751417.png)

3-氨基-8-甲基-[1,2,4]噻唑并[4,3-C]嘧啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL” is a heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL”, involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .科学研究应用

合成与表征

研究已导致含有1,2,4-三唑并[1,5-a]嘧啶环的嘧啶新衍生物的合成,其特征在于X射线单晶衍射和各种光谱技术。这些研究旨在了解该化合物的结构和光谱性质,为各种领域中具有潜在应用的新材料的开发做出贡献,包括药物和材料科学(Lahmidi等人,2019)。

抗菌活性

已评估3-氨基-8-甲基-[1,2,4]三唑并[4,3-c]嘧啶-5-醇的衍生物对革兰氏阳性菌和革兰氏阴性菌菌株的抗菌活性,例如金黄色葡萄球菌,大肠杆菌和铜绿假单胞菌。研究结果表明这些化合物表现出显着的抗菌潜力,突出了它们在开发新的抗菌剂中的相关性(Lahmidi等人,2019)。

抗真菌和抗菌应用

进一步的研究通过涉及1H-1,2,4-三唑-3-胺的三组分反应合成了化合物,然后评估了它们的体外抗菌和抗真菌活性。这些新物质有助于寻找针对微生物和真菌感染的更有效的治疗方法,证明了3-氨基-8-甲基-[1,2,4]三唑并[4,3-c]嘧啶-5-醇衍生物在药物化学中的多功能性(Komykhov等人,2017)。

化学合成和反应

该化合物及其相关衍生物已用于各种化学反应中,包括多环杂环的合成,证明了它们在有机合成中作为构建块的用途。这些研究不仅扩展了对这些化合物的化学理解,而且还为具有特定性质和应用的新材料的开发开辟了新途径(Pyatakov等人,2015)。

作用机制

Target of Action

The primary target of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This can have downstream effects on various cellular processes, including DNA replication and cell division .

Pharmacokinetics

Similar compounds have shown good bioavailability and distribution in the body

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit the growth of these cell lines significantly, with IC50 values in the nanomolar range .

属性

IUPAC Name |

3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWYPZUWAQPAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N2C1=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)

![(2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2751338.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)

![5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2751355.png)

![2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2751356.png)

![3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2751357.png)